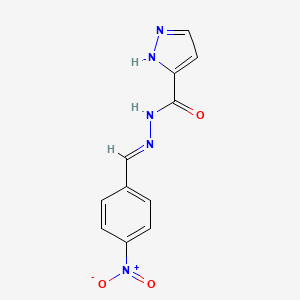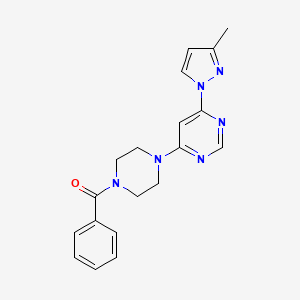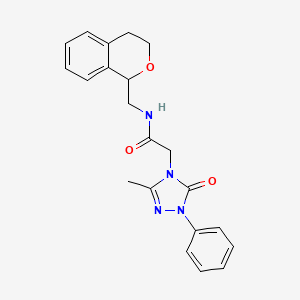
3-methylphenyl (4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylphenyl (4-bromophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents. This compound is also known as Methyl 4-bromophenoxyacetate and is used in the pharmaceutical industry as an intermediate for the synthesis of various drugs.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
Natural bromophenols, including derivatives similar to 3-methylphenyl (4-bromophenoxy)acetate, have been extensively studied for their antioxidant and anticancer activities. These compounds, often derived from marine algae, have shown potent scavenging activity against radicals and moderate activity against certain radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Moreover, synthesized methylated and acetylated derivatives of natural bromophenols have demonstrated significant antioxidant and anticancer potential on a cellular level, suggesting their merit for further investigation in drug development (Dong et al., 2022).
Carbonic Anhydrase Inhibitors
Bromophenol derivatives have been synthesized and evaluated as inhibitors for carbonic anhydrase, an enzyme critical for pH regulation in various biological processes. These compounds, including brominated phenols and their derivatives, have shown inhibitory potencies against human carbonic anhydrase isoforms, suggesting their potential as therapeutic agents for disorders related to abnormal pH levels. Notably, these compounds exhibit competitive inhibition, highlighting their specificity and effectiveness (Akbaba et al., 2013).
Antibacterial Properties
Research on bromophenols from the marine red alga Rhodomela confervoides has identified compounds with moderate antibacterial activity. These findings indicate that bromophenols, including structures similar to this compound, could serve as natural antibacterial agents. The identified compounds could be explored further for their potential in combating bacterial infections, especially given the increasing resistance to conventional antibiotics (Xu et al., 2003).
Enzyme Inhibition for Neurological Disorders
The synthesis of 4-phenylbutenone derivative bromophenols, including natural products, has revealed effective inhibition of enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are relevant in various neurological disorders, suggesting that derivatives of this compound could be potential candidates for the treatment of diseases like Alzheimer's and glaucoma. The inhibitory effects compared favorably to clinical inhibitors, opening avenues for new therapeutic agents (Bayrak et al., 2017).
Propiedades
IUPAC Name |
(3-methylphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-11-3-2-4-14(9-11)19-15(17)10-18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZAYGSAPZUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)


![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)
